2-(3-Propan-2-yl-1,2,4-triazol-1-yl)ethanesulfonyl fluoride
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied for their potential in various applications, including as anticancer agents . They are characterized by a five-membered ring structure containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of various starting materials under specific conditions . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is typically confirmed using spectroscopic techniques . These techniques can provide information about the presence of specific functional groups and the overall structure of the molecule .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely, depending on their specific structure . For example, some derivatives have been found to be thermally stable and to exhibit acceptable densities .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-propan-2-yl-1,2,4-triazol-1-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN3O2S/c1-6(2)7-9-5-11(10-7)3-4-14(8,12)13/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDLKLQNWQMYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=N1)CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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